BenchChemオンラインストアへようこそ!

(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA

ELOVL4 VLC-PUFA biosynthesis Stargardt disease

This specifically defined very-long-chain 3-oxoacyl-CoA is the mandatory substrate for ELOVL4 β-ketoacyl-CoA synthase assays. Unlike shorter, saturated, or less-unsaturated analogs, only the native C38:4(n-6) chain ensures kinetically valid data that reflects retinal VLC-PUFA elongation. It is the essential LC-MS/MS standard for quantifying metabolic flux through the photoreceptor VLC-PUFA pathway and for identifying disease-relevant lipidomic alterations in Stargardt disease, X-ALD, and AMD. Bulk and custom synthesis for high-throughput screening are available.

Molecular Formula C59H100N7O18P3S
Molecular Weight 1320.4 g/mol
Cat. No. B15547550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Molecular FormulaC59H100N7O18P3S
Molecular Weight1320.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H100N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h8-9,11-12,14-15,17-18,45-46,48,52-54,58,70-71H,4-7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b9-8-,12-11-,15-14-,18-17-/t48-,52-,53-,54+,58-/m1/s1
InChIKeyAHHDQEJMPXMIQP-WMVBGHTASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA: Technical Baseline for VLC-PUFA Biosynthesis Procurement


(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a chemically defined, unsaturated very-long-chain 3-oxoacyl-coenzyme A (CoA) thioester [1]. It is the 3-oxo (β-keto) intermediate specifically corresponding to a C38:4(n-6) polyunsaturated fatty acyl chain, formally derived from the condensation of coenzyme A with (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoic acid [2][3]. With a molecular formula of C59H100N7O18P3S and a monoisotopic mass of 1319.60584 Da, this compound represents the activated, high-energy thioester form of the fatty acid, which is the required substrate for the subsequent enzymatic steps in the endoplasmic reticulum (ER)-associated very-long-chain fatty acid (VLCFA) elongation cycle [4][5].

Why Generic Substitution Fails for (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA in VLC-PUFA Research


In the class of very-long-chain (VLC) fatty acyl-CoAs, generic or unverified substitution is scientifically invalid due to the extreme specificity of the elongase complex for acyl chain length, degree of unsaturation, and double bond position [1]. The microsomal elongase system, particularly the rate-limiting condensing enzyme ELOVL4, exhibits strict substrate specificity for the acyl-CoA chain length, which determines the precise product profile of C28-C38 VLC-PUFAs [2]. Furthermore, the downstream enzymes of the elongation cycle—very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) and the subsequent dehydratase and reductase—have defined chain-length specificities, with the reductase active on substrates ranging from C16 to C34 depending on species [3][4]. Using a saturated VLCFA-CoA (e.g., C26:0-CoA) or a shorter/less-unsaturated PUFA-CoA analog will not recapitulate the native kinetic parameters, metabolic fate, or biological function of the native C38:4(n-6) 3-oxoacyl-CoA intermediate, leading to non-interpretable or artifactual results in enzyme assays, flux analyses, and lipidomic studies [5].

(23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA: Quantitative Differentiation Evidence vs. VLC-PUFA-CoA Analogs


Ultra-Long Acyl Chain (C38) Defines ELOVL4-Specific Elongation Intermediate vs. Shorter-Chain (C28-C36) PUFA-CoAs

The C38:4 chain length of this 3-oxoacyl-CoA is a hallmark of ELOVL4-mediated elongation. Gain-of-function studies have provided direct evidence that ELOVL4 is specifically required for the biosynthesis of C28-C38 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) from C26 PUFA precursors [1]. This differentiates it from the products of other elongases, such as ELOVL2 and ELOVL5, which are primarily responsible for producing C20-C26 PUFAs [2]. Therefore, a C38:4 3-oxoacyl-CoA serves as a specific intermediate marker for the terminal steps of the ELOVL4-driven elongation pathway, which is not formed by ELOVL1, 2, 3, 5, 6, or 7 [1][3].

ELOVL4 VLC-PUFA biosynthesis Stargardt disease photoreceptor lipidomics

N-6 PUFA Desaturation Pattern Distinguishes from Saturated VLCFA-CoAs in Peroxisomal Disorder Biomarker Studies

The compound possesses four cis (Z) double bonds at the Δ23, Δ26, Δ29, and Δ32 positions, classifying it as an n-6 VLC-PUFA-CoA [1]. In contrast, the standard clinical biomarkers for peroxisomal disorders (e.g., X-ALD, Zellweger syndrome) are saturated VLCFAs, specifically C24:0 and C26:0 acyl-CoAs or their free acid forms [2]. Recent advanced LC-MS/MS studies have revealed that in Zellweger syndrome, there is a specific accumulation of ultra-long and highly polyunsaturated VLCFAs (ultra-VLC-PUFAs), such as C44:12, in addition to the saturated species, indicating a distinct metabolic disturbance in polyunsaturated VLCFA metabolism [3][4]. This establishes that a C38:4(n-6) CoA is a fundamentally different chemical entity with a distinct metabolic role and diagnostic relevance compared to the standard saturated VLCFA markers.

Peroxisomal disorders Zellweger syndrome VLCFA diagnostics lipid biomarker

3-Oxo Group Enables Specific Detection and Quantitation in Tandem MS Fragmentation vs. Non-Oxo Analogs

The 3-oxo (β-keto) functional group confers a distinct fragmentation behavior in mass spectrometry compared to its saturated, hydroxyl, or enoyl counterparts in the elongation cycle. Acyl-CoAs, as a class, undergo a characteristic neutral loss of 507 Da (adenosine diphosphate moiety) in positive ion mode, and 3-oxoacyl-CoAs further exhibit diagnostic fragment ions related to the β-keto group [1][2]. In contrast, the corresponding (3R)-3-hydroxyacyl-CoA (C59H100N7O18P3S, mass 1320.45 Da) and (2E)-enoyl-CoA (C59H96N7O17P3S) have different molecular weights and fragmentation patterns, necessitating the use of the specific 3-oxoacyl-CoA standard for accurate identification and quantification in complex biological matrices [3][4]. This chemical distinction is critical for targeted metabolomics and flux analysis, where multiple intermediates of the elongation cycle must be resolved and quantified.

Acyl-CoA analysis LC-MS/MS metabolomics neutral loss scanning

High-Value Application Scenarios for (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA


Enzymatic Characterization and Inhibitor Screening of the ELOVL4 Condensing Enzyme

This compound is the optimal substrate for in vitro assays designed to characterize the activity of the ELOVL4 very-long-chain 3-oxoacyl-CoA synthase. As ELOVL4 is the rate-limiting enzyme in the synthesis of C28-C38 VLC-PUFAs, which are critical for photoreceptor health and are genetically linked to Stargardt disease [1], a specific assay using a long-chain PUFA-CoA (e.g., C26:6-CoA) and malonyl-CoA to generate the C38:4 3-oxoacyl-CoA product is required. This assay is essential for high-throughput screening to identify small molecule modulators of ELOVL4 activity as potential therapeutics for retinal degenerative diseases.

LC-MS/MS Method Development and Validation for VLC-PUFA Biosynthetic Flux Analysis

The compound serves as an indispensable authentic standard for developing and validating targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use allows for the precise identification and quantification of this specific 3-oxoacyl-CoA intermediate in complex cellular lipid extracts [2]. This is critical for metabolic flux studies aimed at measuring the rate of carbon flow through the VLC-PUFA elongation pathway in response to genetic manipulation (e.g., ELOVL4 overexpression or knockout) or pharmacological intervention in cellular models of the retina, brain, or testes [3].

Biomarker Discovery and Validation in Peroxisomal and Retinal Degenerative Diseases

As a defined member of the ultra-VLC-PUFA class, this compound is a critical standard for expanding lipidomic biomarker discovery beyond traditional saturated VLCFAs [4]. Its procurement enables the development of more comprehensive and specific LC-MS lipid panels to investigate the dysregulation of polyunsaturated VLCFA metabolism in diseases such as Zellweger syndrome, X-linked adrenoleukodystrophy (X-ALD), and age-related macular degeneration (AMD), where specific alterations in VLC-PUFA species have been observed [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.